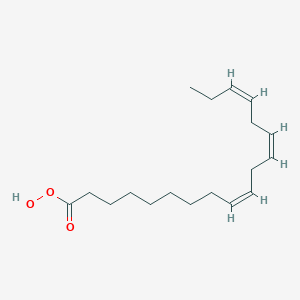

13-Hydroperoxylinolenic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

13-Hydroperoxylinolenic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H30O3 and its molecular weight is 294.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Peroxides - Lipid Peroxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Lipid Oxidation Marker

13-HpOTrE serves as an important marker for lipid oxidation in vegetable oils. Research indicates that the formation of hydroperoxy fatty acids, such as 13-HpOTrE, can be quantified to assess oxidative deterioration during storage. Studies have shown that under heating conditions, the concentration of 13-HpOTrE increases significantly in oils such as canola and sunflower, indicating its potential use in monitoring oil quality .

Reactive Lipid Radicals Formation

The decomposition of 13-HpOTrE leads to the generation of reactive lipid radicals, which are implicated in cellular damage and the development of various diseases. For instance, it has been demonstrated that 13-HpOTrE can be catalyzed by transition metal ions to produce genotoxic aldehydes like 4-hydroxy-2-nonenal (HNE), which are associated with oxidative stress and carcinogenicity . This property makes it a subject of interest in cancer research.

Flavor Development

In food science, 13-HpOTrE is studied for its role in flavor development during the processing of vegetable oils. It is involved in the enzymatic conversion processes that yield volatile compounds contributing to food aroma. Specifically, when used as a substrate in hydroperoxide lyase reactions, it produces aldehydes such as (3Z)-hexenal, which are vital for flavor profiles in various food products .

Antioxidant Potential

Research suggests that hydroperoxides like 13-HpOTrE may exhibit antioxidant properties under certain conditions. This potential makes it relevant for enhancing food stability and shelf life by mitigating oxidative rancidity in oils and fatty foods .

Plant Defense Mechanisms

In plant biology, 13-HpOTrE has been linked to plant defense responses against pathogens. It is produced during the oxidative stress response and can act as a signaling molecule to activate defense genes in plants. For example, studies indicate that plants exposed to pathogens exhibit increased levels of hydroperoxides, including 13-HpOTrE, which correlate with enhanced resistance mechanisms .

Role in Disease Resistance

The application of exogenous 13-HpOTrE has been explored for its potential to enhance resistance against diseases such as Fusarium wilt in crops like watermelon. By modulating lipid signaling pathways, it may improve plant resilience and reduce disease incidence .

Case Studies

Análisis De Reacciones Químicas

Hydroperoxide Lyase Activity

-

Reaction : Cleavage of 13-HPTrE by hydroperoxide lyase produces:

-

Mechanism : Homolytic decomposition generates alkoxyl radicals, leading to β-scission. Enzymatic activity in Chlorella pyrenoidosa demonstrates heat-labile, cyanide-insensitive properties with ≈48 kDa molecular weight .

Key Products from Enzymatic Cleavage

Lipoxygenase (LOX)-Mediated Reactions

-

Dioxygenation : 15-Lipoxygenase (15-LOX) catalyzes the insertion of molecular oxygen at C13 of α-linolenic acid, forming 13(S)-HPTrE with >90% regioselectivity under alkaline conditions (pH 9) .

-

Secondary Oxidation : 13-HPTrE undergoes further LOX-catalyzed oxidation to dihydroperoxides (e.g., 9,13-diHPTrE) or epoxy leukotrienes .

LOX Reaction Parameters

Thermal and Radical-Mediated Breakdown

-

Thermal Degradation : Heating at 180°C decomposes 13-HPTrE into:

-

Radical Coupling : Homolytic cleavage of the hydroperoxide group forms dimers (e.g., pentene dimers) .

Decomposition Products Under Heating

| Condition | Major Products | Yield (mmol L⁻¹) | Source |

|---|---|---|---|

| 180°C, 30 min (pure LA) | 9-HpODE, 13-HpODE | 45.2 ± 6.23 (9-HpODE) | |

| Fe(II)-catalyzed | 12,13-Epoxy-9-hydroperoxy derivatives | Quantified via LC-MS |

Inflammasome Modulation

-

Mechanism : 13-HPTrE suppresses NLRP3 inflammasome activation in macrophages via PPAR-γ, reducing IL-1β and IL-18 secretion by 86.4% at 100 μM .

-

Key Findings :

In Vivo Effects

| Model | Observation | Efficacy | Source |

|---|---|---|---|

| Endotoxin-induced sepsis (mice) | 50% survival rate increase | Dose-dependent (10–100 μM) | |

| CLP-induced polymicrobial sepsis | NLRP3 inhibition, IL-1β ↓ 60% | Confirmed via qPCR/ELISA |

Synthetic and Analytical Considerations

Propiedades

Número CAS |

19356-22-0 |

|---|---|

Fórmula molecular |

C18H30O3 |

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

(9Z,12Z,15Z)-octadeca-9,12,15-trieneperoxoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h3-4,6-7,9-10,20H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- |

Clave InChI |

OEYKGJFTEBHJCL-PDBXOOCHSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OO |

SMILES isomérico |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OO |

SMILES canónico |

CCC=CCC=CCC=CCCCCCCCC(=O)OO |

Sinónimos |

12,13-epoxylinolenic acid 13-hydroperoxylinolenic acid linolenic (18-3) acid peroxide linolenic acid hydroperoxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.